1-({6-[(2-CHLOROPHENOXY)METHYL]-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL}METHYL)-1H-1,2,3-BENZOTRIAZOLE
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Overview
Description
1-({6-[(2-CHLOROPHENOXY)METHYL]-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL}METHYL)-1H-1,2,3-BENZOTRIAZOLE is a complex heterocyclic compound that combines multiple functional groups, making it a molecule of significant interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-({6-[(2-CHLOROPHENOXY)METHYL]-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL}METHYL)-1H-1,2,3-BENZOTRIAZOLE typically involves the reaction of unsymmetrical α-bromodiketones with 4-amino-3-mercapto-1,2,4-triazoles. This reaction can lead to the formation of two regioisomers, depending on the electrophilicity of the carbonyl carbons involved . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify its functional groups, leading to different derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-({6-[(2-CHLOROPHENOXY)METHYL]-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL}METHYL)-1H-1,2,3-BENZOTRIAZOLE has a wide range of scientific research applications:
Chemistry: It serves as a synthetic intermediate in the preparation of various heterocyclic compounds.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-({6-[(2-CHLOROPHENOXY)METHYL]-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL}METHYL)-1H-1,2,3-BENZOTRIAZOLE involves its interaction with specific molecular targets and pathways. The compound’s ability to form hydrogen bonds and interact with various receptors makes it a potent pharmacophore. It can inhibit enzymes such as carbonic anhydrase and cholinesterase, leading to its diverse pharmacological effects .
Comparison with Similar Compounds
Similar compounds to 1-({6-[(2-CHLOROPHENOXY)METHYL]-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL}METHYL)-1H-1,2,3-BENZOTRIAZOLE include other triazolothiadiazines and triazole derivatives. These compounds share similar structural features but differ in their specific functional groups and biological activities. For example, 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines have been studied for their anticancer, antimicrobial, and anti-inflammatory properties . The uniqueness of this compound lies in its specific combination of functional groups, which enhances its pharmacological potential and versatility in various applications.
Properties
Molecular Formula |
C17H12ClN7OS |
---|---|
Molecular Weight |
397.8 g/mol |
IUPAC Name |
3-(benzotriazol-1-ylmethyl)-6-[(2-chlorophenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H12ClN7OS/c18-11-5-1-4-8-14(11)26-10-16-22-25-15(20-21-17(25)27-16)9-24-13-7-3-2-6-12(13)19-23-24/h1-8H,9-10H2 |
InChI Key |
OOIWPNRPTJDKOB-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=NN2CC3=NN=C4N3N=C(S4)COC5=CC=CC=C5Cl |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2CC3=NN=C4N3N=C(S4)COC5=CC=CC=C5Cl |
Origin of Product |
United States |
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